Cas no 82508-32-5 (Pseudolaric Acid A)

Pseudolaric Acid  A structure
Pseudolaric Acid A structure
Product Name:Pseudolaric Acid A
Número CAS:82508-32-5
MF:C22H28O6
Megavatios:388.454127311707
MDL:MFCD31560788
CID:823208
PubChem ID:5195969
Update Time:2024-10-27

Pseudolaric Acid A Propiedades químicas y físicas

Nombre e identificación

    • Pseudolaric Acid A
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(acetyloxy)-3,7-dimethyl-1-oxo-3,4,4a,5,6,9-hexahydro-4,9a-ethanocyclohepta[c]pyran-3(1H)-yl]-2-methylpenta-2,4-dienoic acid
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-(3alpha(2E,4E),4alpha,4aalpha,9aalpha)-(-)-
    • PseudolaricAcid?A
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(Acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-2,4-pentadienoic acid
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(Acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-2,4-pentadienoic acid (ACI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv. (ZCI)
    • 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, [3α(2E,4E),4α,4aα,9aα]-(-)- (ZCI)
    • NSC 615487
    • Pseudolaric acid A
    • AC-34803
    • CHEMBL222473
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3alpha(2E,4E),4alpha,4aalpha,9aalpha)-(-)-
    • 82508-32-5
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxyl)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3-alpha(2E,4E),4-alpha,9a-alpha)-(-)-
    • Pseudolaric-acid
    • NSC615487
    • DTXSID501033697
    • HY-N0673
    • AKOS015897139
    • CS-0009705
    • (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • (2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • AS-83274
    • Q-100842
    • 5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
    • Peseudolaric Acid A
    • (2E,4E)-5-((1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo(6.3.2.01,7)tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
    • DA-66985
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxyl)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3-alpha(2E,4E),4-alpha,9a-alpha)-(-)-(9CI)
    • Pseudolarate a
    • MDL: MFCD31560788
    • Renchi: 1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1
    • Clave inchi: GOHMRMDXUXWCDQ-MPVZDDSSSA-N
    • Sonrisas: O([C@]12CCC(C)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O)C(=O)C

Atributos calculados

  • Calidad precisa: 388.18900
  • Masa isotópica única: 388.18858861 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 5
  • Complejidad: 806
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 4
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 2
  • Peso molecular: 388.5
  • Xlogp3: 2.7
  • Superficie del Polo topológico: 89.9Ų

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.23
  • Punto de fusión: 206-207 ºC
  • Punto de ebullición: 434.16°C (rough estimate)
  • índice de refracción: 1.4450 (estimate)
  • PSA: 89.90000
  • Logp: 3.71750

Pseudolaric Acid A PrecioMás >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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¥850.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-5 mg
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82508-32-5 99.91%
5mg
¥2450.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-10 mg
Pseudolaric acid A
82508-32-5 99.91%
10mg
¥4145.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-1 mL * 10 mM (in DMSO)
Pseudolaric acid A
82508-32-5 99.91%
1 mL * 10 mM (in DMSO)
¥2450.00 2022-04-26

Pseudolaric Acid A Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  10 min, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
5.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
6.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
1.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  10 min, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
7.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
8.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
2.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
3.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
6.2 Reagents: Sodium bicarbonate ;  10 min, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
8.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
9.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
10.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
2.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
3.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
4.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
7.2 Reagents: Sodium bicarbonate ;  10 min, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
9.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
10.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
11.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
3.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
4.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
5.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
8.2 Reagents: Sodium bicarbonate ;  10 min, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
10.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
11.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
12.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  10 min, -78 °C
3.4 Reagents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
5.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
5.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
6.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
7.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
8.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
9.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
11.2 Reagents: Sodium bicarbonate ;  10 min, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
13.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
13.3 Reagents: Ammonium chloride Solvents: Water
14.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
14.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
14.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
15.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
2.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.5 Reagents: Ammonium chloride Solvents: Water
2.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
2.7 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
4.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  10 min, -78 °C
5.4 Reagents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
7.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
7.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
8.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
9.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
9.2 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
10.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
11.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
13.2 Reagents: Sodium bicarbonate ;  10 min, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
15.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
15.3 Reagents: Ammonium chloride Solvents: Water
16.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
16.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
16.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
17.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
3.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  10 min, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
4.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  10 min, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
6.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
7.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
2.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  10 min, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
8.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
9.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C
1.4 Reagents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
3.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
3.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
4.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
5.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
6.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
9.2 Reagents: Sodium bicarbonate ;  10 min, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
11.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
11.3 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
12.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
12.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
13.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
2.2 Solvents: Dichloromethane ;  30 min, -78 °C
2.3 Reagents: Triethylamine ;  10 min, -78 °C
2.4 Reagents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
4.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
4.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
5.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
6.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
7.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
10.2 Reagents: Sodium bicarbonate ;  10 min, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
12.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
12.3 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
13.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
13.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
14.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
3.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  10 min, -78 °C
4.4 Reagents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
6.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
6.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
7.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
8.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
8.2 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
9.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
12.2 Reagents: Sodium bicarbonate ;  10 min, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
14.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
14.3 Reagents: Ammonium chloride Solvents: Water
15.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
15.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
15.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
16.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
1.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
1.4 Solvents: Dichloromethane ;  15 h, -78 °C
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.2 Reagents: Potassium sodium tartrate Solvents: Water
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
3.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.5 Reagents: Ammonium chloride Solvents: Water
3.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
3.7 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
5.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
6.2 Solvents: Dichloromethane ;  30 min, -78 °C
6.3 Reagents: Triethylamine ;  10 min, -78 °C
6.4 Reagents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
8.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
8.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
9.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
10.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
10.2 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
11.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
12.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
14.2 Reagents: Sodium bicarbonate ;  10 min, rt
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
16.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
16.3 Reagents: Ammonium chloride Solvents: Water
17.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
17.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
17.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
18.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
2.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
2.4 Solvents: Dichloromethane ;  15 h, -78 °C
2.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
3.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.2 Reagents: Potassium sodium tartrate Solvents: Water
4.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
4.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.5 Reagents: Ammonium chloride Solvents: Water
4.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
4.7 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
6.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
7.2 Solvents: Dichloromethane ;  30 min, -78 °C
7.3 Reagents: Triethylamine ;  10 min, -78 °C
7.4 Reagents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
9.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
9.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
10.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
11.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
11.2 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
12.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
13.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
15.2 Reagents: Sodium bicarbonate ;  10 min, rt
16.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
17.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
17.3 Reagents: Ammonium chloride Solvents: Water
18.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
18.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
18.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
18.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
19.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Pseudolaric Acid A Raw materials

Pseudolaric Acid A Preparation Products

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